tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650837
InChI: InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3
SMILES:
Molecular Formula: C12H21F2NO3
Molecular Weight: 265.30 g/mol

tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18650837

Molecular Formula: C12H21F2NO3

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H21F2NO3
Molecular Weight 265.30 g/mol
IUPAC Name tert-butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3
Standard InChI Key BZKCUEMMSSBPIC-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

The compound’s structural framework combines a piperidine ring with strategic substitutions that influence its reactivity and stability. Key features include:

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₂₁F₂NO₃

  • Molecular Weight: 265.30 g/mol

Stereochemical Considerations

The 5,5-dimethyl groups impose steric hindrance, locking the piperidine ring into a specific conformation. This rigidity enhances selectivity in reactions involving the hydroxyl group at the 4-position . The trans configuration of the fluorine atoms (evident in related derivatives like CAS 1209780-71-1 ) likely minimizes dipole-dipole repulsions, stabilizing the molecule.

Comparative Analysis with Analogues

Analogues such as trans-tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate (CAS N/A, MW 267.27) highlight the impact of substituents on solubility and reactivity. Replacing the 5,5-dimethyl groups with a hydroxymethyl moiety increases polarity but reduces steric bulk, as seen in the lower molecular weight (267.27 vs. 265.30) .

Synthesis and Manufacturing

Key Synthetic Routes

While direct synthesis data for CAS 1934495-33-6 is limited, analogous compounds provide methodological insights. A common strategy involves:

  • Oxidation of Piperidine Precursors: Dess-Martin periodinane oxidizes secondary alcohols to ketones, as demonstrated in the synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .

  • Hydroxylation and Fluorination: Fluorine introduction via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST) .

Representative Procedure (Adapted from )

StepReagents/ConditionsOutcome
1Dess-Martin periodinane, CH₂Cl₂, 20°COxidation of hydroxyl to ketone
2NaH, triethyl phosphonoacetate, THFWittig reaction to form α,β-unsaturated ester
3Molecular sieves, MgSO₄Drying and purification

This method yields intermediates with >95% purity, though optimization is needed for the target compound’s dimethyl groups .

Physicochemical Properties

Thermodynamic and Solubility Data

Data from related fluorinated piperidines (e.g., CAS 1209780-71-1) suggest:

  • Log P (Octanol-Water): ~1.6 (indicating moderate lipophilicity)

  • Solubility: 2.78 mg/mL in aqueous solutions, classified as "very soluble" .

  • TPSA (Topological Polar Surface Area): ~49.77 Ų, reflecting hydrogen-bonding capacity .

Table 1: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight265.30 g/mol
Log P (Consensus)1.6
Solubility (Water)2.78 mg/mL
TPSA49.77 Ų

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The tert-butyl carbamate group serves as a protecting group for amines, enabling selective functionalization. For example, its removal under acidic conditions (e.g., HCl/dioxane) regenerates the free amine, a critical step in peptide synthesis .

Fluorine-Derived Bioactivity

Fluorine atoms enhance metabolic stability and membrane permeability. In analogues like CAS 1209780-71-1, fluorination reduces CYP450-mediated degradation, prolonging in vivo half-life .

Future Directions

Research Opportunities

  • Synthetic Optimization: Developing catalytic asymmetric methods for enantioselective synthesis.

  • Drug Discovery: Screening for antimicrobial or antiviral activity, leveraging fluorine’s bioisosteric effects.

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